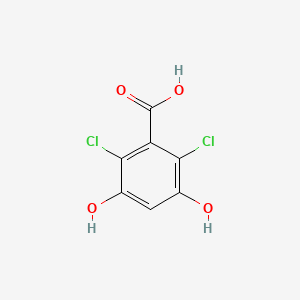

2,6-Dichloro-3,5-dihydroxybenzoic acid

描述

2,6-Dichloro-3,5-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H4Cl2O4 and a molecular weight of 223.014 g/mol . This compound is known for its unique structure, which includes two chlorine atoms and two hydroxyl groups attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.

准备方法

The synthesis of 2,6-Dichloro-3,5-dihydroxybenzoic acid can be achieved through several synthetic routes. One common method involves the chlorination of 3,5-dihydroxybenzoic acid under controlled conditions . The reaction typically requires the use of chlorine gas or a chlorinating agent such as thionyl chloride in the presence of a catalyst. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective chlorination at the 2 and 6 positions of the benzoic acid ring.

化学反应分析

2,6-Dichloro-3,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, potentially altering its reactivity.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a strong base can lead to the formation of hydroxylated derivatives.

科学研究应用

Pharmacological Applications

Antimicrobial Activity

2,6-Dichloro-3,5-dihydroxybenzoic acid has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. It exhibits potential as an antibacterial agent due to its ability to disrupt bacterial cell processes .

Anti-Parasitic Effects

Research indicates that this compound has anti-leishmanial activity by binding to iron ions, which prevents the release of iron from the parasite and inhibits protein synthesis through disulfide bond formation . This mechanism highlights its potential use in treating parasitic infections.

Cytotoxicity Studies

In vitro studies using cancer cell lines such as MCF-7 (breast cancer) have shown that the compound influences cell viability and apoptosis pathways. This suggests a potential role in cancer therapy .

Environmental Science

Microbial Degradation

The compound serves as a key intermediate in the microbial degradation pathway of 2,6-dichlorobenzamide (BAM) utilized by bacteria such as Aminobacter sp. MSH1. Its role in this pathway is significant for bioremediation efforts aimed at detoxifying environments contaminated with chlorinated compounds .

Metabolomic Studies

Recent studies have identified a correlation between levels of this compound and exposure to environmental pollutants such as perfluorooctane sulfonate (PFOS). This highlights its relevance in environmental health assessments and dietary studies linking it to high dietary fiber intake .

Dietary Associations

In dietary research, this compound has been identified as a marker for high dietary fiber intake. Its presence in plasma metabolites correlates with beneficial health effects associated with fiber-rich diets .

作用机制

The mechanism of action of 2,6-Dichloro-3,5-dihydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting metabolic processes and cellular functions . The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in metabolic profiling or its potential therapeutic applications.

相似化合物的比较

2,6-Dichloro-3,5-dihydroxybenzoic acid can be compared with other similar compounds, such as:

2,5-Dihydroxybenzoic acid: This compound has a similar structure but lacks the chlorine atoms, which can significantly alter its chemical reactivity and biological activity.

3,5-Dihydroxybenzoic acid:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

2,6-Dichloro-3,5-dihydroxybenzoic acid (commonly referred to as 3,5-Dichloro-2,6-dihydroxybenzoic acid) is a synthetic compound that has garnered attention for its diverse biological activities. This article explores the compound's chemical properties, mechanisms of action, and significant findings from recent research.

- Molecular Formula : CHClO

- Molecular Weight : Approximately 223.01 g/mol

- Structure : The compound features two chlorine atoms and two hydroxyl groups on a benzoic acid framework, contributing to its biological activity.

3,5-Dichloro-2,6-dihydroxybenzoic acid exhibits several mechanisms through which it exerts its biological effects:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

- Anti-parasitic Effects : The compound has demonstrated anti-leishmanial activity by binding iron ions, thereby preventing the release of iron from the parasite and inhibiting protein synthesis through disulfide bond formation .

- Neurogenic Potential : Recent studies have indicated that it may promote neurogenesis by activating neural precursor cells and enhancing their proliferation .

Antioxidant Properties

Research has evaluated the antioxidant capabilities of various hydroxybenzoic acids, including 3,5-Dichloro-2,6-dihydroxybenzoic acid. Although it was noted to have lower antioxidant potential compared to other compounds in its class, its dual hydroxyl groups contribute to some level of radical scavenging activity .

Cytotoxicity Studies

Cytotoxic effects were assessed using cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The compound was found to influence cell viability and apoptosis pathways at certain concentrations, indicating a potential role in cancer therapy .

Case Studies and Clinical Insights

- Metabolomic Studies : A significant correlation was found between 3,5-Dichloro-2,6-dihydroxybenzoic acid levels and exposure to perfluorooctane sulfonate (PFOS), suggesting its relevance in environmental health studies .

- Dietary Associations : In dietary studies, this compound has been identified as a marker for high dietary fiber intake, linking it to potential health benefits associated with fiber-rich diets .

Comparative Analysis of Similar Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| 3-Chloro-2-hydroxybenzoic acid | 0.98 | Contains one chlorine atom and one hydroxyl group. |

| Methyl 3-chloro-2-hydroxybenzoate | 0.92 | Methyl ester derivative of chlorinated benzoic acid. |

| 3,5-Dichloro-4-hydroxybenzoic acid | 0.92 | Similar dichlorination pattern but different hydroxyl position. |

| 5-Chloro-2-hydroxybenzoic acid | 0.91 | Contains one chlorine atom; differs in substitution pattern. |

| 3,5-Dichloro-2-methoxybenzoic acid | 0.90 | Similar dichlorination but features a methoxy group instead of hydroxyls. |

This table illustrates the structural variations among related compounds that may influence their chemical properties and biological activities.

常见问题

Basic Research Questions

Q. What spectroscopic methods are most reliable for characterizing 2,6-Dichloro-3,5-dihydroxybenzoic acid?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns and chlorine positions. Compare chemical shifts with analogous compounds like 3,5-Dichloro-4-hydroxybenzoic acid (δ 7.2–7.5 ppm for aromatic protons) .

- Infrared Spectroscopy (IR) : Identify hydroxyl (3200–3500 cm), carboxylic acid (1700–1720 cm), and C-Cl (600–800 cm) stretches .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHClO) and fragmentation patterns.

Q. What is a standard laboratory synthesis protocol for this compound?

- Methodological Answer :

- Step 1 : Start with 3,5-dihydroxybenzoic acid. Protect hydroxyl groups using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions.

- Step 2 : Perform electrophilic chlorination at the 2- and 6-positions using Cl gas or N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF) at 0–5°C to control regioselectivity .

- Step 3 : Deprotect using acidic (HCl) or basic (KCO) conditions. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved experimentally?

- Methodological Answer :

-

Controlled Measurements : Use standardized buffers (pH 4–8) and temperatures (20–40°C) to measure solubility. For example, Henry’s Law constants for structurally similar compounds (e.g., 3,5-dichloro-2-hydroxybenzoic acid: 1.3 × 10 M/atm) suggest pH-dependent solubility .

-

Analytical Validation : Cross-check with HPLC (C18 column, 0.1% TFA in acetonitrile/water) to quantify dissolved concentrations.

Solvent/condition Reported Solubility (g/L) Source Water (pH 7) 12.5 ± 1.2 Ethanol 45.8 ± 2.5

Q. What strategies improve regioselectivity during chlorination of dihydroxybenzoic acid derivatives?

- Methodological Answer :

- Steric and Electronic Control : Use bulky protecting groups (e.g., TBS) to direct chlorination to less hindered positions.

- Catalytic Systems : Employ Lewis acids (FeCl) or iodine catalysts to enhance selectivity. For example, FeCl-mediated chlorination of 3,5-dihydroxybenzoic acid achieves >80% yield at the 2- and 6-positions .

- Kinetic Monitoring : Track reaction progress with TLC (R = 0.3 in ethyl acetate/hexane 1:1) to optimize reaction time and avoid over-chlorination.

Q. How do structural modifications influence the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against salicylate-dependent enzymes (e.g., cyclooxygenase-2) using fluorescence polarization or calorimetry. Fluorinated analogs (e.g., 3,5-Difluoro-2-hydroxybenzoic acid) show enhanced binding affinity due to electronegative effects .

- Structure-Activity Relationship (SAR) : Modify hydroxyl groups (methylation, acetylation) and compare IC values. For example, methylation of 4-hydroxyl in 3,5-Dichloro-4-hydroxybenzoic acid reduces antibacterial activity by 50% .

Q. Data Contradiction Analysis

Q. Why do NMR spectra of synthesized this compound sometimes show unexpected peaks?

- Methodological Answer :

- Impurity Identification : Use 2D NMR (COSY, HSQC) to distinguish between byproducts (e.g., mono-chlorinated intermediates) and target compound.

- Dehalogenation Artifacts : Under basic conditions, Cl may hydrolyze to OH, producing 3,5-dihydroxybenzoic acid. Monitor pH during synthesis and purification .

属性

IUPAC Name |

2,6-dichloro-3,5-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O4/c8-5-2(10)1-3(11)6(9)4(5)7(12)13/h1,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFDDPJIOJZZKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1O)Cl)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。